N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. It also has a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of the chloro group and methoxyethyl group indicates that this compound might have been synthesized for specific purposes, possibly in medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and heterocyclic rings. The exact structure would depend on the positions of these groups on the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chloro and methoxyethyl groups could affect its polarity and solubility .Scientific Research Applications
Kinase Inhibition
Dihydropyridines have been identified as potent and selective inhibitors of the Met kinase superfamily, with significant implications in cancer research. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating its potential as a therapeutic agent (Schroeder et al., 2009).
Antibacterial and Antifungal Activities
Thiophene carboxamide derivatives have shown both antibacterial and antifungal activities. Their structural conformation, characterized by specific intermolecular interactions, is crucial for their bioactivity. This suggests their potential use in developing new antimicrobial agents (Vasu et al., 2005).
Synthetic Organic Chemistry
Compounds within this chemical family are also valuable in synthetic organic chemistry, serving as intermediates in the synthesis of various heterocyclic derivatives. The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, for example, produces a range of derivatives including tetrahydropyridines and dioxolanes, which are useful in the synthesis of other complex molecules (Bacchi et al., 2005).
CNS Active Agents
Dihydropyridine derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents, indicating the versatility of this chemical scaffold in creating compounds that can interact with central nervous system targets (Thomas et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar structure have been found to interact with various biological targets . For instance, some thiophene derivatives have shown significant virus inhibitory activity against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1) .
Mode of Action
Similar compounds have been found to inhibit the urease enzyme . The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, inhibited the urease in an uncompetitive manner .
Biochemical Pathways
Similar compounds have been found to interact with the urease enzyme, which plays a crucial role in the metabolism of urea .
Pharmacokinetics
Similar compounds have shown promising drug-like properties .
Result of Action
Similar compounds have shown significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) with high selectivity index values and favorable toxicity profiles .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-17-7-3-4-9(14(17)19)13(18)16-8-10(20-2)11-5-6-12(15)21-11/h3-7,10H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBMBKPBMWDNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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